molecular formula C26H21FN2O4 B11486563 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B11486563
M. Wt: 444.5 g/mol
InChI Key: JGRASGBHBUCIIX-UHFFFAOYSA-N
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Description

4-{4-[(3-Fluorophenyl)methoxy]phenyl}-3-(4-methoxyphenyl)-1H,4H,5H,6H-pyrano[2,3-c]pyrazol-6-one is a complex organic compound that features a pyranopyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-Fluorophenyl)methoxy]phenyl}-3-(4-methoxyphenyl)-1H,4H,5H,6H-pyrano[2,3-c]pyrazol-6-one typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-Fluorophenyl)methoxy]phenyl}-3-(4-methoxyphenyl)-1H,4H,5H,6H-pyrano[2,3-c]pyrazol-6-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{4-[(3-Fluorophenyl)methoxy]phenyl}-3-(4-methoxyphenyl)-1H,4H,5H,6H-pyrano[2,3-c]pyrazol-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(3-Fluorophenyl)methoxy]phenyl}-3-(4-methoxyphenyl)-1H,4H,5H,6H-pyrano[2,3-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(3-Fluorophenyl)methoxy]phenyl}-3-(4-methoxyphenyl)-1H,4H,5H,6H-pyrano[2,3-c]pyrazol-6-one is unique due to its specific structural features, such as the pyranopyrazole core and the presence of both fluorophenyl and methoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H21FN2O4

Molecular Weight

444.5 g/mol

IUPAC Name

4-[4-[(3-fluorophenyl)methoxy]phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C26H21FN2O4/c1-31-20-9-7-18(8-10-20)25-24-22(14-23(30)33-26(24)29-28-25)17-5-11-21(12-6-17)32-15-16-3-2-4-19(27)13-16/h2-13,22H,14-15H2,1H3,(H,28,29)

InChI Key

JGRASGBHBUCIIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(CC(=O)OC3=NN2)C4=CC=C(C=C4)OCC5=CC(=CC=C5)F

Origin of Product

United States

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